N-(2,2-dimethylpropyl)-N~2~-[4-(hydroxycarbamoyl)benzene-1-carbonyl]-L-asparaginyl-N-benzyl-L-alaninamide
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Overview
Description
RTS-V5 is a dual inhibitor of histone deacetylase and proteasome. It has shown significant potential in scientific research, particularly in the field of cancer treatment. The compound inhibits multiple isoforms of histone deacetylase, including histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, histone deacetylase 6, and histone deacetylase 8 .
Preparation Methods
The synthesis of RTS-V5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for RTS-V5 are also not publicly available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing.
Chemical Reactions Analysis
RTS-V5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert RTS-V5 into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical structure and activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RTS-V5 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown efficacy in inducing endoplasmic reticulum stress and apoptosis in cancer cells, particularly bladder cancer cells.
Epigenetics: As a histone deacetylase inhibitor, RTS-V5 is used to study the regulation of gene expression and chromatin remodeling.
Proteasome Inhibition: The compound’s ability to inhibit proteasomes makes it valuable in research related to protein degradation and homeostasis.
Drug Development: RTS-V5 serves as a lead compound for developing new dual inhibitors targeting histone deacetylase and proteasome.
Mechanism of Action
RTS-V5 exerts its effects by simultaneously inhibiting histone deacetylase and proteasomes. This dual inhibition leads to the accumulation of unfolded proteins in cells, causing endoplasmic reticulum stress and apoptosis . The compound also inhibits the mammalian target of rapamycin pathway by increasing the expression of AMP-activated protein kinase . Additionally, RTS-V5 causes histone and tubulin hyperacetylation, further contributing to its anticancer effects .
Comparison with Similar Compounds
RTS-V5 is unique due to its dual inhibition of histone deacetylase and proteasomes. Similar compounds include:
Panobinostat: A broad-spectrum histone deacetylase inhibitor with anticancer properties.
Bocodepsin hydrochloride: A selective histone deacetylase inhibitor used in cancer research.
SP-2-225: A selective inhibitor of histone deacetylase 6 with antitumor properties.
RTS-V5 stands out due to its ability to target both histone deacetylase and proteasomes, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C27H35N5O6 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
1-N-[(2S)-1-[[(2S)-1-(benzylamino)-1-oxopropan-2-yl]amino]-4-(2,2-dimethylpropylamino)-1,4-dioxobutan-2-yl]-4-N-hydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C27H35N5O6/c1-17(23(34)28-15-18-8-6-5-7-9-18)30-26(37)21(14-22(33)29-16-27(2,3)4)31-24(35)19-10-12-20(13-11-19)25(36)32-38/h5-13,17,21,38H,14-16H2,1-4H3,(H,28,34)(H,29,33)(H,30,37)(H,31,35)(H,32,36)/t17-,21-/m0/s1 |
InChI Key |
CMINWSPSBRREEO-UWJYYQICSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC(=O)NCC(C)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NO |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC(=O)NCC(C)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NO |
Origin of Product |
United States |
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